![molecular formula C11H18 B1480448 trans-1-Ethynyl-4-isopropylcyclohexane CAS No. 1932051-10-9](/img/structure/B1480448.png)
trans-1-Ethynyl-4-isopropylcyclohexane
Overview
Description
“trans-1-Ethynyl-4-isopropylcyclohexane” is a chemical compound with the CAS Number: 1932051-10-9 . It has a molecular weight of 150.26 .
Molecular Structure Analysis
The molecular structure of “trans-1-Ethynyl-4-isopropylcyclohexane” can be represented by the InChI Code: 1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3/t10-,11- . This indicates that the molecule has two defined stereocenters .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-1-Ethynyl-4-isopropylcyclohexane” include a molecular weight of 150.26 .Scientific Research Applications
Biocatalytic Synthesis of Fragrances
The study by Tentori et al. (2020) focuses on the biocatalytic synthesis of commercial fragrances, including cis- and trans-4-alkylcyclohexanols, through stereoselective reduction of ketones using alcohol dehydrogenases. This process offers an environmentally friendly approach to producing high-purity cis-isomers of fragrances like leather cyclohexanol and woody acetate, highlighting the importance of stereochemistry in fragrance production and the potential for enzymatic methods to improve synthesis efficiency and sustainability Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate).
Synthesis of Uranyl Ion Complexes
Thuéry and Harrowfield (2017) explored the structural consequences of cis/trans isomerism in uranyl ion complexes, utilizing cyclohexanedicarboxylate ligands. This work demonstrates the significant impact of ligand isomerism on the architecture of uranyl complexes, ranging from molecular species to intricate 2D and 3D networks. The diverse structures obtained from these syntheses offer insights into the design and construction of materials with specific chemical and physical properties, potentially useful in nuclear waste management and materials science Structural Consequences of 1,4-Cyclohexanedicarboxylate Cis/Trans Isomerism in Uranyl Ion Complexes: From Molecular Species to 2D and 3D Entangled Nets.
Peptidomimetics Synthesis
Ramezanpour et al. (2018) described the use of trans-4-isopropylcyclohexanecarboxylic acid in the diastereoselective synthesis of peptidomimetics via a one-pot Ugi reaction. This method represents an innovative approach to synthesizing complex molecules that mimic peptide structures, which are crucial in the development of new therapeutics and the study of biological processes Diastereoselective synthesis of peptidomimetics in one-pot Ugi reaction using trans-4-isopropylcyclohexanecarboxylic acid.
properties
IUPAC Name |
1-ethynyl-4-propan-2-ylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJUYHCWDYCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1866646-62-9 | |
Record name | 1-ethynyl-4-(propan-2-yl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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